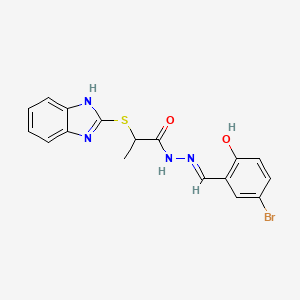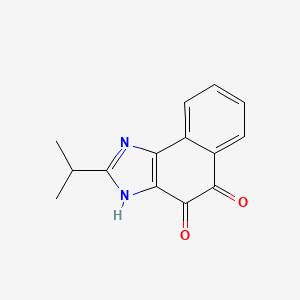
Cyclo(prolyl-tryptophyl-isoleucyl-pipecolyl-pipecolyl-histidyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-366,682 is a cyclic hexapeptide known for its antagonistic properties against oxytocin. It has a molecular formula of C40H53N9O6 and a molecular weight of 755.91 g/mol . This compound has been studied for its potential therapeutic applications, particularly in the context of urogenital diseases and premature labor .
Preparation Methods
L-366,682 is synthesized through a series of peptide coupling reactions. The synthesis involves the cyclization of a linear hexapeptide sequence, which includes the amino acids L-proline, D-tryptophan, L-isoleucine, D-pipecolic acid, L-pipecolic acid, and D-histidine . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.
Chemical Reactions Analysis
L-366,682 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may target the peptide bonds, although these are less common.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
L-366,682 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its role in modulating oxytocin receptors and its potential effects on uterine contractions.
Medicine: Explored as a potential therapeutic agent for preventing premature labor by antagonizing oxytocin-induced uterine contractions.
Industry: Potential applications in the development of new pharmaceuticals targeting oxytocin receptors
Mechanism of Action
L-366,682 exerts its effects by antagonizing oxytocin receptors. It binds to these receptors, preventing oxytocin from exerting its contractile effects on the uterus. This mechanism involves the inhibition of calcium channel activity, which is essential for muscle contraction. By blocking these pathways, L-366,682 effectively reduces uterine contractions .
Comparison with Similar Compounds
L-366,682 is unique due to its specific cyclic hexapeptide structure and its potent antagonistic effects on oxytocin receptors. Similar compounds include:
L-366,948: Another cyclic hexapeptide with similar oxytocin antagonistic properties but with a different amino acid sequence.
Atosiban: A nonapeptide oxytocin receptor antagonist used clinically to delay preterm labor.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
CAS No. |
127819-96-9 |
|---|---|
Molecular Formula |
C40H53N9O6 |
Molecular Weight |
755.9 g/mol |
IUPAC Name |
(2S)-1-[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[(2R)-1-[[(2S,3S)-1-[(2S)-2-formyl-2-(piperidine-1-carbonyl)piperidin-1-yl]-3-methyl-1-oxopent-4-en-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H53N9O6/c1-3-26(2)34(38(54)49-19-10-7-15-40(49,24-50)39(55)47-16-8-4-9-17-47)46-35(51)32(20-27-22-43-31-13-6-5-12-29(27)31)45-36(52)33-14-11-18-48(33)37(53)30(41)21-28-23-42-25-44-28/h3,5-6,12-13,22-26,30,32-34,43H,1,4,7-11,14-21,41H2,2H3,(H,42,44)(H,45,52)(H,46,51)/t26-,30+,32+,33-,34-,40-/m0/s1 |
InChI Key |
QHUGACUEEILSLD-NNWJBWDNSA-N |
SMILES |
CCC(C)C1C(=O)N2CCCCC2C(=O)N3CCCCC3C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC5=CNC6=CC=CC=C65)CC7=CN=CN7 |
Isomeric SMILES |
C[C@@H](C=C)[C@@H](C(=O)N1CCCC[C@]1(C=O)C(=O)N2CCCCC2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CN=CN6)N |
Canonical SMILES |
CC(C=C)C(C(=O)N1CCCCC1(C=O)C(=O)N2CCCCC2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(CC6=CN=CN6)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 366682; L-366682; L366682; L 366,682; L-66,682; L366,682; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-[(E)-2-Amino-1-Cyanoethenyl]-6,7-Dichloro-1-Methyl-1h-Indole-2-Carboxylate](/img/structure/B608335.png)
![4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine;hydrochloride](/img/structure/B608339.png)


![methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate](/img/structure/B608344.png)






